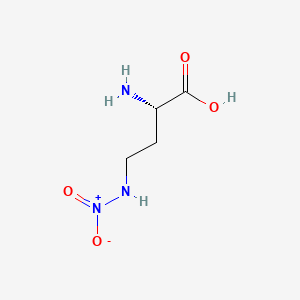
Sodium dimethyldithiocarbamate, mixted with fuberidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dimethyldithiocarbamate, mixed with fuberidazole, is a compound that combines the properties of both sodium dimethyldithiocarbamate and fuberidazole. Sodium dimethyldithiocarbamate is an organosulfur compound known for its strong chelating properties and is widely used in various industrial applications, including as a fungicide and rubber chemical precursor . Fuberidazole is a benzimidazole fungicide used to control fungal diseases in crops .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium dimethyldithiocarbamate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide:
CS2+HN(CH3)2+NaOH→NaS2CN(CH3)2+H2O
The reaction is carried out in an aqueous medium, and the product crystallizes as a dihydrate .
Fuberidazole is synthesized through a multi-step process involving the reaction of o-phenylenediamine with formic acid to form benzimidazole, followed by further functionalization to introduce the fuberidazole moiety .
Industrial Production Methods
Industrial production of sodium dimethyldithiocarbamate involves large-scale reactions in reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then crystallized, filtered, and dried for commercial use . Fuberidazole production involves similar large-scale synthesis with stringent quality control measures to ensure the efficacy of the fungicide .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Chelation: It forms stable complexes with transition metals such as copper, nickel, and zinc.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Chelation: Transition metal salts like copper sulfate and nickel chloride are used under aqueous conditions.
Substitution: Nucleophiles such as halides and amines are used under basic conditions.
Major Products
Oxidation: Disulfides and other sulfur-containing compounds.
Chelation: Metal-dithiocarbamate complexes.
Substitution: Various substituted dithiocarbamates.
Applications De Recherche Scientifique
Sodium dimethyldithiocarbamate and fuberidazole have diverse applications in scientific research:
Chemistry: Used as chelating agents and precursors for synthesizing other compounds.
Biology: Studied for their effects on enzyme inhibition and metal ion chelation.
Medicine: Investigated for their potential therapeutic effects, including antifungal and anticancer properties.
Industry: Employed in wastewater treatment for heavy metal removal and as fungicides in agriculture
Mécanisme D'action
The mechanism of action of sodium dimethyldithiocarbamate involves its strong metal-binding capacity, which inhibits metal-dependent enzymes in fungi, bacteria, and plants . It acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups in cytoplasmic constituents .
Fuberidazole exerts its fungicidal effects by disrupting microtubule formation in fungal cells, leading to cell cycle arrest and cell death .
Comparaison Avec Des Composés Similaires
Sodium dimethyldithiocarbamate can be compared with other dithiocarbamates such as:
- Sodium diethyldithiocarbamate
- Potassium dimethyldithiocarbamate
- Zinc dimethyldithiocarbamate
These compounds share similar chelating properties but differ in their metal-binding affinities and specific applications .
Fuberidazole can be compared with other benzimidazole fungicides such as:
- Carbendazim
- Thiophanate-methyl
- Benomyl
These fungicides share a similar mode of action but differ in their spectrum of activity and resistance profiles .
Conclusion
Sodium dimethyldithiocarbamate, mixed with fuberidazole, is a compound with significant industrial and scientific applications. Its unique properties and diverse applications make it a valuable compound in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
80123-71-3 |
|---|---|
Formule moléculaire |
C14H14N3NaOS2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
sodium;N,N-dimethylcarbamodithioate;2-(furan-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H8N2O.C3H7NS2.Na/c1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10;1-4(2)3(5)6;/h1-7H,(H,12,13);1-2H3,(H,5,6);/q;;+1/p-1 |
Clé InChI |
SQAPAECTWJODMR-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=S)[S-].C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


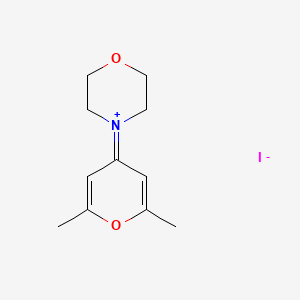
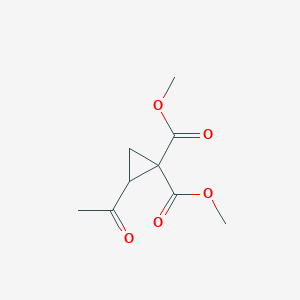
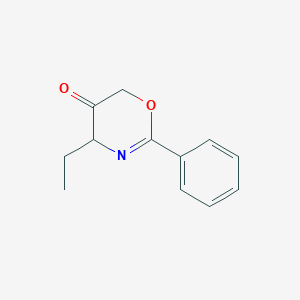
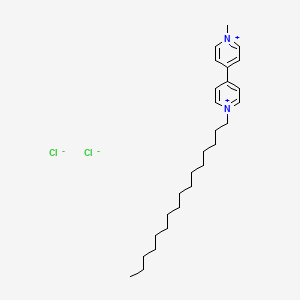
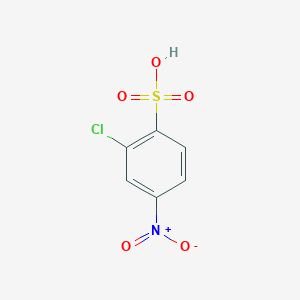
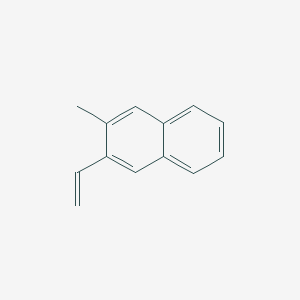
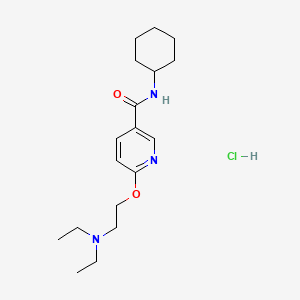
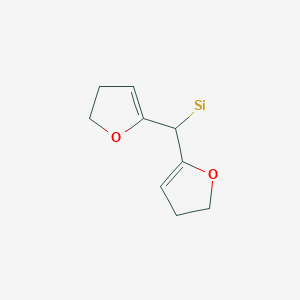
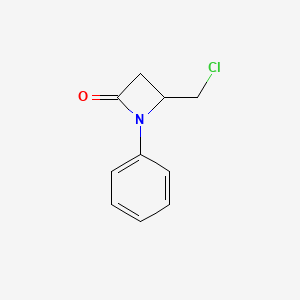
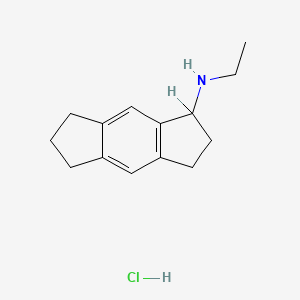

![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
